1-Bromo-2-chloro-5-fluoro-4-vinylbenzene
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Overview
Description
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a vinyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with halogenating agents. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3), while chlorination can be carried out using chlorine (Cl2) with a similar catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form different derivatives, such as converting the vinyl group to an ethyl group using hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for hydrogenation reactions.
Major Products
Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The halogen atoms and the vinyl group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The presence of electron-withdrawing halogens can activate the benzene ring towards nucleophilic attack, while the vinyl group can undergo addition reactions .
Comparison with Similar Compounds
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Bromo-2-chloro-5-fluorobenzene: Similar structure but without the vinyl group, leading to variations in chemical behavior.
1-Bromo-4-chloro-2-fluorobenzene: Different substitution pattern on the benzene ring, affecting its chemical properties.
Properties
Molecular Formula |
C8H5BrClF |
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Molecular Weight |
235.48 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-ethenyl-5-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-3-7(10)6(9)4-8(5)11/h2-4H,1H2 |
InChI Key |
QQDDCMJIWHENSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)Br)Cl |
Origin of Product |
United States |
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